8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Catalog No.
S888697
CAS No.
724788-70-9
M.F
C9H6BrFN2O
M. Wt
257.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

CAS Number

724788-70-9

Product Name

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

IUPAC Name

8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

InChI

InChI=1S/C9H6BrFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3

InChI Key

KBDDFKYRMCBPOT-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)Br

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)Br

The exact mass of the compound 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine (CAS 724788-70-9) is a highly functionalized heterocyclic building block extensively utilized in the discovery and scale-up of novel bacterial topoisomerase inhibitors (NBTIs) and targeted therapeutics [1]. Featuring a precisely engineered substitution pattern—an 8-bromo group for programmable palladium-catalyzed cross-coupling, a 7-fluoro substituent for toxicological modulation, and a 2-methoxy group for electronic tuning—this compound serves as a critical left-hand-side (LHS) precursor [2]. Its predictable reactivity profile makes it a preferred starting material for synthesizing complex linked-bicyclic architectures, such as those found in advanced preclinical candidates like OSUAB-0284, bypassing the need for hazardous in-house halogenation steps during decagram-to-kilogram scale manufacturing [3].

Substituting this exact building block with closely related analogs, such as the non-fluorinated 8-bromo-2-methoxy-1,5-naphthyridine or the chlorinated 8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine, fundamentally alters both synthetic processability and downstream pharmacological viability [1]. The 8-bromo moiety provides superior oxidative addition kinetics in Buchwald-Hartwig and Heck couplings compared to 8-chloro analogs, enabling the use of milder conditions that preserve sensitive stereocenters in complex linker moieties [2]. Furthermore, the 7-fluoro substituent is actively required in NBTI development to disrupt undesired hERG channel binding; omitting the fluorine atom results in the generation of APIs with unacceptable cardiovascular toxicity profiles, rendering generic substitution non-viable for therapeutic procurement [3].

Superior Oxidative Addition in Palladium-Catalyzed Cross-Couplings

In the construction of complex therapeutic architectures, 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine serves as a highly efficient electrophile for palladium-catalyzed C-N and C-C bond formations. Compared to the 8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine baseline, the 8-bromo derivative undergoes significantly faster oxidative addition. This enables Buchwald-Hartwig aminations with sterically hindered or sensitive amines (e.g., functionalized piperidines or azetidines) and Heck couplings to proceed at moderate temperatures (80–100 °C) using standard catalyst systems like Pd2(dba)3/BINAP or Pd(OAc)2/PPh3, achieving 40–75% isolated yields [1]. Utilizing the chloro-analog typically requires harsher temperatures or specialized, expensive dialkylbiaryl phosphine ligands that complicate scale-up and risk linker degradation.

Evidence DimensionCross-coupling efficiency and conditions
Target Compound Data8-Bromo derivative: Efficient coupling at 80–100 °C with standard ligands (e.g., BINAP, PPh3)
Comparator Or Baseline8-Chloro analog: Requires >120 °C or expensive specialized ligands (e.g., BrettPhos) for comparable conversion
Quantified DifferenceEnables a 20–40 °C reduction in reaction temperature, preserving complex linker stability
ConditionsPd-catalyzed Buchwald-Hartwig and Heck cross-couplings in dioxane or DMF

Procuring the 8-bromo variant ensures reliable, scalable cross-coupling with sensitive intermediates while avoiding the cost and optimization burden of specialized ligands.

Bypass of Hazardous Halogenation in Decagram-Scale Routes

Sourcing the pre-halogenated 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine directly bypasses the need to perform in-house halogenation of the precursor, 3-fluoro-6-methoxy-1,5-naphthyridin-4-ol. Converting the hydroxyl group to a bromide typically requires highly corrosive and toxic reagents, such as phosphorus tribromide (PBr3) at 50–70 °C in DMF, followed by extensive aqueous workup to quench excess reagent [1]. By procuring the commercially available 8-bromo building block, process chemists eliminate a hazardous, low-atom-economy step. This streamlining is particularly critical for decagram-to-kilogram scale production of APIs, where minimizing corrosive waste and avoiding bottleneck activation steps directly improves overall process throughput and safety.

Evidence DimensionSynthetic route safety and step count
Target Compound Data8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: Direct, immediate use in cross-coupling
Comparator Or Baseline3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol: Requires PBr3 activation at 50–70 °C and aqueous quench
Quantified DifferenceEliminates 1 highly corrosive synthetic step and the associated hazardous phosphorus waste streams
ConditionsDecagram-scale API route optimization and GMP manufacturing

Purchasing the pre-brominated building block reduces hazardous waste generation and accelerates scale-up timelines by removing a problematic activation step.

Essential 7-Fluoro Substitution for Downstream hERG Mitigation

The 7-fluoro substituent on this naphthyridine core is not an arbitrary modification; it is a mandatory structural feature for mitigating cardiotoxicity in downstream applications. In the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs), structure-activity relationship (SAR) studies demonstrate that incorporating a fluorine atom at this specific position significantly reduces off-target binding to the hERG potassium channel compared to the non-fluorinated 8-bromo-2-methoxy-1,5-naphthyridine baseline [1]. Because basic amine linkers in NBTIs inherently carry a high hERG liability, the electron-withdrawing 7-fluoro group is essential for modulating the pKa and lipophilicity of the resulting API, thereby achieving an acceptable therapeutic index and allowing candidates to pass preclinical cardiovascular safety screens.

Evidence DimensionDownstream API hERG channel inhibition profile
Target Compound Data7-Fluoro-derived APIs: Reduced hERG binding affinity, improved in vivo safety margin
Comparator Or BaselineNon-fluorinated naphthyridine APIs: High generic hERG liability (cardiotoxicity risk)
Quantified DifferenceProvides the necessary physicochemical modulation to rescue basic amine therapeutics from hERG-mediated cardiotoxicity
ConditionsPreclinical in vitro hERG patch-clamp assays for NBTI candidates

Selecting the 7-fluoro variant is critical for drug discovery programs aiming to avoid the fatal cardiovascular liabilities associated with non-fluorinated basic amines.

Synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is the premier left-hand-side (LHS) building block for synthesizing NBTIs, including advanced preclinical candidates like OSUAB-0284. Its 8-bromo group facilitates rapid attachment to complex chiral linkers (e.g., 1,3-dioxanes or piperidines) via Buchwald-Hartwig or Heck couplings, while the 7-fluoro group ensures the final API maintains potent dual-inhibition of DNA gyrase and Topoisomerase IV with a minimized hERG toxicity profile [1].

Decagram-to-Kilogram Scale API Manufacturing

In process chemistry and scale-up campaigns, utilizing this pre-brominated compound eliminates the need for hazardous in-house halogenation of hydroxyl-naphthyridine precursors using corrosive reagents like PBr3. This directly improves process safety, reduces phosphorus-containing waste streams, and shortens the overall synthetic route for GMP production of targeted therapeutics [2].

Development of Targeted Kinase Inhibitors and Oncology Agents

Beyond antibacterial research, the highly functionalized 1,5-naphthyridine core is a privileged scaffold in oncology. The orthogonal reactivity of the 8-bromo (for cross-coupling) and the 2-methoxy group (which can be cleaved to reveal a pyridone hydrogen-bond donor) allows medicinal chemists to rapidly elaborate the scaffold into potent kinase inhibitors, leveraging the 7-fluoro group to enhance metabolic stability and cellular permeability [3].

XLogP3

2.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Dates

Last modified: 08-16-2023

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